![molecular formula C18H27FN2O4 B3043484 Tert-butyl 4-[3-(4-fluorophenoxy)-2-hydroxypropyl]piperazine-1-carboxylate CAS No. 874801-05-5](/img/structure/B3043484.png)
Tert-butyl 4-[3-(4-fluorophenoxy)-2-hydroxypropyl]piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-[3-(4-fluorophenoxy)-2-hydroxypropyl]piperazine-1-carboxylate is a derivative of N-Boc piperazine . It is also known as 1-Boc-4-(3-hydroxypropyl)piperazine . It can be used to synthesize monosubstituted piperazine intermediates of many bioactive molecules and piperazine containing drug substances .
Synthesis Analysis
The synthesis of this compound involves several steps. It has been synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies . The molecule adopts a linear shape with the ethyl acetate moiety adopting a fully extended conformation .Molecular Structure Analysis
The molecular structure of this compound has been confirmed by single crystal X-ray diffraction analysis . The crystal structure adopts a two-dimensional zig-zag architecture featuring C–H…O intermolecular interactions .Chemical Reactions Analysis
This compound serves as a useful building block/intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .Scientific Research Applications
Medicinal Chemistry and Drug Development
Structure and Properties: Compound 1 features a piperazine ring with a tert-butyl group and a hydroxypropyl side chain. The presence of a fluorophenoxy moiety adds to its complexity.
Potential Mechanisms:Antibacterial Activity: In vitro studies have shown moderate antibacterial activity against Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) strains . Researchers are exploring its potential as an antimicrobial agent.
Antifungal Properties: Compound 1 also exhibits antifungal activity. Investigating its mode of action and specificity against fungal pathogens is crucial .
Anticancer Applications: Piperazine derivatives have been investigated for their anticancer potential. Compound 1’s unique structure warrants further exploration in cancer therapy .
Organic Synthesis
Building Block for Novel Compounds: Piperazine derivatives, including Compound 1, serve as versatile building blocks. They participate in the synthesis of amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . Researchers can modify these derivatives to create diverse organic molecules.
Drug Discovery
Conformational Flexibility: The flexible piperazine ring and polar nitrogen atoms enhance interactions with macromolecules. Researchers consider incorporating piperazine rings as a strategic approach in drug discovery .
Precursor to Natural Products
Indiacen A and Indiacen B: Compound 1, specifically tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate, serves as a potential precursor to biologically active natural products like Indiacen A and Indiacen B .
Mechanism of Action
Future Directions
The future directions for this compound could involve further exploration of its potential uses in the field of drug discovery due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties .
properties
IUPAC Name |
tert-butyl 4-[3-(4-fluorophenoxy)-2-hydroxypropyl]piperazine-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27FN2O4/c1-18(2,3)25-17(23)21-10-8-20(9-11-21)12-15(22)13-24-16-6-4-14(19)5-7-16/h4-7,15,22H,8-13H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDWIYHFCSVJDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC(COC2=CC=C(C=C2)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27FN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-[3-(4-fluorophenoxy)-2-hydroxypropyl]piperazine-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.